molecular formula C18H21FN2O2S B2455284 (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034359-23-2

(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Cat. No. B2455284
M. Wt: 348.44
InChI Key: SCZVSZOLZDTRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21FN2O2S and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-fluorobenzo[b]thiophene-2-carboxylic acid, which is then converted to the second intermediate, (5-fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, through a series of reactions involving amide formation and reduction. The final step involves the coupling of the two intermediates to form the desired compound.

Starting Materials
2-bromo-5-fluorobenzo[b]thiophene, Sodium hydride, Diethyl ether, Chloroacetic acid, Thionyl chloride, Methanol, 4-methoxypiperidine, Sodium borohydride, Acetic acid, Triethylamine, N,N-Dimethylformamide, Ethyl chloroformate

Reaction
Step 1: 2-bromo-5-fluorobenzo[b]thiophene is treated with sodium hydride in diethyl ether to form the corresponding thiolate salt., Step 2: The thiolate salt is then reacted with chloroacetic acid in the presence of triethylamine to form 5-fluorobenzo[b]thiophene-2-carboxylic acid., Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is then reacted with 4-methoxypiperidine in the presence of triethylamine and N,N-dimethylformamide to form the corresponding amide., Step 5: The amide is then reduced using sodium borohydride in methanol to form the corresponding amine., Step 6: The amine is then reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding carbamate., Step 7: The carbamate is then coupled with the previously synthesized 5-fluorobenzo[b]thiophene-2-carboxylic acid using N,N-dimethylformamide and triethylamine to form the final product, '(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone'.

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-23-15-4-6-20(7-5-15)14-10-21(11-14)18(22)17-9-12-8-13(19)2-3-16(12)24-17/h2-3,8-9,14-15H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVSZOLZDTRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.